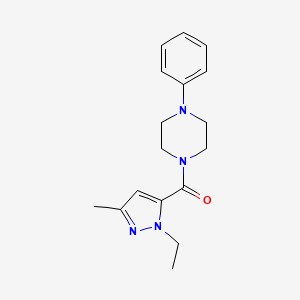
1-(1-ethyl-3-methyl-1H-pyrazole-5-carbonyl)-4-phenylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-ethyl-3-methyl-1H-pyrazole-5-carbonyl)-4-phenylpiperazine (EMPP) is a synthetic compound that has recently gained attention for its potential medical applications. It has been used in research to investigate the biochemical and physiological effects of a range of drugs and compounds, as well as its potential to treat certain medical conditions.
科学的研究の応用
1-(1-ethyl-3-methyl-1H-pyrazole-5-carbonyl)-4-phenylpiperazine has been used in research to investigate the biochemical and physiological effects of a range of drugs and compounds. It has been used to study the effects of drugs on the central nervous system, as well as the effects of certain compounds on the cardiovascular system. It has also been used to investigate the effects of compounds on the metabolism and the immune system.
作用機序
The exact mechanism of action of 1-(1-ethyl-3-methyl-1H-pyrazole-5-carbonyl)-4-phenylpiperazine is not yet fully understood. However, it is believed that this compound binds to certain receptor sites in the body, which then triggers a biochemical reaction. This reaction is believed to be responsible for the effects of this compound on various biochemical and physiological processes.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to have an anti-inflammatory effect, as well as a neuroprotective effect. It has also been shown to have an inhibitory effect on the release of certain neurotransmitters, such as dopamine and serotonin. In addition, this compound has been shown to have a modulatory effect on the expression of certain genes involved in inflammation and cell death.
実験室実験の利点と制限
One of the main advantages of using 1-(1-ethyl-3-methyl-1H-pyrazole-5-carbonyl)-4-phenylpiperazine in laboratory experiments is that it is relatively easy to synthesize. In addition, this compound is relatively stable and does not require special storage conditions. However, one of the main disadvantages of using this compound in laboratory experiments is that it is not very soluble in water, which can make it difficult to use in certain types of experiments.
将来の方向性
The potential applications of 1-(1-ethyl-3-methyl-1H-pyrazole-5-carbonyl)-4-phenylpiperazine are still being explored. One of the main areas of research is to investigate the effects of this compound on various diseases and conditions. In addition, further research is needed to better understand the exact mechanism of action of this compound and to develop more efficient synthesis methods. Other potential areas of research include investigating the effects of this compound on the immune system and the cardiovascular system, as well as exploring the potential use of this compound in drug delivery systems.
合成法
1-(1-ethyl-3-methyl-1H-pyrazole-5-carbonyl)-4-phenylpiperazine is synthesized through a multi-step process. The first step involves the reaction of 1-ethyl-3-methyl-1H-pyrazole-5-carbonyl chloride (EMPC) with 4-phenylpiperazine (PP) in the presence of a base, such as sodium hydroxide. This reaction produces this compound (this compound). The second step involves the reaction of this compound with a reducing agent, such as sodium borohydride, to produce the desired product.
特性
IUPAC Name |
(2-ethyl-5-methylpyrazol-3-yl)-(4-phenylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c1-3-21-16(13-14(2)18-21)17(22)20-11-9-19(10-12-20)15-7-5-4-6-8-15/h4-8,13H,3,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCDIVSCOWJRYPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C)C(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
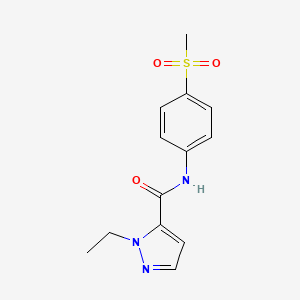
![N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6537192.png)

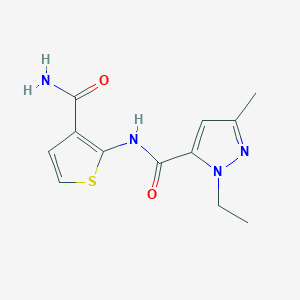

![1-ethyl-3-methyl-N-[3-(methylcarbamoyl)thiophen-2-yl]-1H-pyrazole-5-carboxamide](/img/structure/B6537230.png)
![2-[4-(1-ethyl-3-methyl-1H-pyrazole-5-carbonyl)piperazin-1-yl]-4,7-dimethyl-1,3-benzothiazole](/img/structure/B6537233.png)
![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6537235.png)
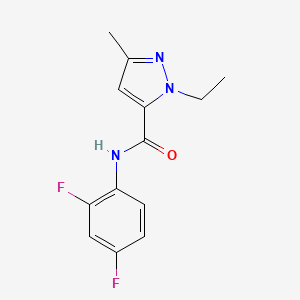
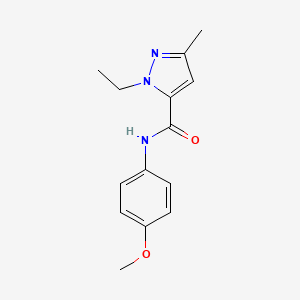
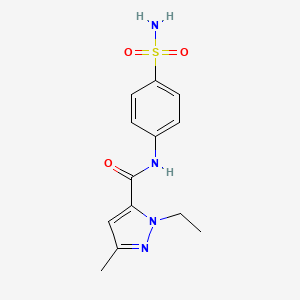
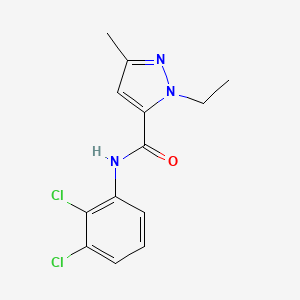
![2-(2,4-difluorophenoxy)-1-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)ethan-1-one](/img/structure/B6537275.png)
![2-(2-fluorophenoxy)-1-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)ethan-1-one](/img/structure/B6537281.png)
